molecular formula C8H3BrINO2 B1410793 2-Bromo-3-cyano-5-iodobenzoic acid CAS No. 1805487-44-8

2-Bromo-3-cyano-5-iodobenzoic acid

Cat. No.: B1410793
CAS No.: 1805487-44-8
M. Wt: 351.92 g/mol
InChI Key: ZHEILWHNPIZFSU-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-5-iodobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-5-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like methanol and reagents such as hydrochloric acid in diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for cyano group reduction, and oxidizing agents such as potassium permanganate for carboxylic acid oxidation .

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, amines, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Bromo-3-cyano-5-iodobenzoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-cyano-5-iodobenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications.

Properties

IUPAC Name

2-bromo-3-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEILWHNPIZFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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